Cas no 72518-41-3 (2-Methylpiperidine-2-carboxylic acid)
2-Methylpiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methylpiperidine-2-carboxylic acid
- 2-METHYL-2-PIPERIDINE CARBOXYLIC ACID
- 2-Methylpiperidine-2-carboxylic acid hydrochloride
- 2-Piperidinecarboxylicacid, 2-methyl-
- 2-methyl-piperidine-2-carboxylic acid
- 2-Methylpiperidine-2-carboxylic acid HCl
- 2-Methyl-2-piperidinecarboxylic acid HCl
- 2-methylpiperidine-2-carboxylicacid
- SCHEMBL53553
- 72518-41-3
- SB41277
- 2-Methyl-2-piperidinecarboxylic acid #
- 2-Piperidinecarboxylic acid, 2-methyl-
- CS-0054907
- FT-0654838
- 2-methyl-2-piperidine carboxylic acid, AldrichCPR
- 2-Methyl-2-piperidinecarboxylic acid
- FT-0772703
- EN300-136172
- AM807081
- GLNOAERYNWZGJY-UHFFFAOYSA-N
- AKOS006278675
- ALBB-016696
- 2-piperidinecarboxylic acid, 2-methyl-, hydrochloride
- DB-074576
- DA-15949
-
- MDL: MFCD19103470
- Inchi: 1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)
- InChI Key: GLNOAERYNWZGJY-UHFFFAOYSA-N
- SMILES: OC(C1(C)CCCCN1)=O
Computed Properties
- Exact Mass: 143.09500
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
- XLogP3: -1.8
Experimental Properties
- Density: 1.075±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 340 ºC
- Boiling Point: 259.5±33.0 ºC (760 Torr),
- Flash Point: 110.7±25.4 ºC,
- Refractive Index: 1.469
- Solubility: Soluble (153 g/l) (25 º C),
- PSA: 49.33000
- LogP: 0.93200
2-Methylpiperidine-2-carboxylic acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-Methylpiperidine-2-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylpiperidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 061007-500mg |
2-Methylpiperidine-2-carboxylic acid hydrochloride |
72518-41-3 | 500mg |
$394.00 | 2023-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70500-0.5g |
2-Methylpiperidine-2-carboxylic acid |
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¥1529.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70500-5g |
2-Methylpiperidine-2-carboxylic acid |
72518-41-3 | 97% | 5g |
¥7319.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70500-1g |
2-Methylpiperidine-2-carboxylic acid |
72518-41-3 | 97% | 1g |
¥2439.0 | 2024-07-19 | |
| Alichem | A129003730-250mg |
2-Methylpiperidine-2-carboxylic acid |
72518-41-3 | 95% | 250mg |
$156.80 | 2023-09-01 | |
| Alichem | A129003730-1g |
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$416.00 | 2023-09-01 | |
| Alichem | A129003730-5g |
2-Methylpiperidine-2-carboxylic acid |
72518-41-3 | 95% | 5g |
$1199.00 | 2023-09-01 | |
| Fluorochem | 222609-250mg |
2-Methylpiperidine-2-carboxylic acid |
72518-41-3 | 95% | 250mg |
£80.00 | 2022-02-28 | |
| Fluorochem | 222609-1g |
2-Methylpiperidine-2-carboxylic acid |
72518-41-3 | 95% | 1g |
£200.00 | 2022-02-28 | |
| Chemenu | CM180354-1g |
2-Methylpiperidine-2-carboxylic acid |
72518-41-3 | 95%+ | 1g |
$214 | 2024-07-24 |
2-Methylpiperidine-2-carboxylic acid Suppliers
2-Methylpiperidine-2-carboxylic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Methylpiperidine-2-carboxylic acid
2-Methylpiperidine-2-Carboxylic Acid (CAS 72518-41-3): A Comprehensive Overview of Structure, Synthesis, and Applications
2-Methylpiperidine-2-carboxylic acid (CAS No. 72518-41-3) is a nitrogen-containing organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This molecule belongs to the class of alpha-amino acids, characterized by a six-membered piperidine ring substituted with a methyl group at the 2-position and a carboxylic acid functional group at the same position. Its unique structural features make it a versatile building block for the development of bioactive molecules, including neurotransmitter analogs, enzyme inhibitors, and drug precursors. Recent advancements in synthetic methodologies have further expanded its utility, enabling efficient access to structurally diverse derivatives.
The chemical structure of CAS 72518-41-3 can be represented as follows: the piperidine ring, a saturated cyclic amine, is substituted with both a methyl group and a carboxylic acid moiety at the 2-position. This dual substitution introduces steric and electronic effects that influence the compound's reactivity and biological profile. The presence of the carboxylic acid group allows for salt formation, while the methyl-substituted piperidine ring contributes to lipophilicity and conformational flexibility. These properties are critical in optimizing interactions with biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels.
Recent studies have highlighted the role of 2-methylpiperidine derivatives in modulating neurotransmission pathways. For instance, compounds derived from this scaffold have been investigated for their potential as serotonin receptor agonists/antagonists, with applications in treating psychiatric disorders like depression and anxiety. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that specific ester or amide derivatives of CAS 72518-41-3 exhibited enhanced blood-brain barrier permeability compared to traditional amino acid-based ligands. Such findings underscore its value as a pharmacophore for designing CNS-active therapeutics.
Synthetic routes to CAS 72518-41-3 typically involve multistep processes leveraging modern organic chemistry techniques. One prominent approach utilizes transition-metal-catalyzed C–H functionalization to introduce the methyl group onto the piperidine ring before installing the carboxylic acid functionality via amidation or hydrolysis reactions. Another method employs biocatalytic approaches using engineered enzymes to achieve stereochemically pure products, aligning with green chemistry principles emphasized in contemporary pharmaceutical manufacturing.
In materials science, researchers have explored the self-assembling behavior of methyl-substituted piperidines under specific solvent conditions. A 2024 publication in *Advanced Materials Interfaces* reported that supramolecular assemblies formed by these compounds displayed tunable porosity and surface area, making them promising candidates for gas separation membranes or catalytic supports. The ability to fine-tune intermolecular interactions through substituent variation opens new avenues for tailoring material properties at the molecular level.
Environmental stability is another area where this compound shows promise. Unlike many labile organics, CAS 72518-41-3 demonstrates moderate thermal resistance due to its rigid cyclic framework combined with hydrogen-bonding capabilities from the carboxylate group. This characteristic is particularly advantageous when designing formulations requiring long-term storage or exposure to elevated temperatures during processing stages.
From an analytical perspective, high-resolution mass spectrometry (HRMS) has become indispensable for characterizing reaction intermediates along synthesis pathways involving this compound. Techniques such as electrospray ionization (ESI) coupled with tandem MS provide detailed fragmentation patterns that aid in elucidating regiochemistry during complex transformations involving multiple functional groups present on both sides of the piperidine core.
Looking ahead, ongoing research aims to expand beyond traditional applications by exploring novel cross-disciplinary uses for this scaffold. For example, preliminary work suggests potential roles in optoelectronic devices through π-conjugated systems incorporating extended aromaticity around modified piperidinic frameworks—though such explorations remain largely theoretical at present stages.
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